molecular formula C8H13NO3 B12867652 (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid

(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12867652
M. Wt: 171.19 g/mol
InChI Key: WFQXXZJFCIOVCE-CAHLUQPWSA-N
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Description

(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes an isopropyl group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve microbial synthesis, where specific strains of microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and the ability to produce the compound with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isopropyl group or other substituents can be replaced with different groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and in biological research .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2R,3S)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1

InChI Key

WFQXXZJFCIOVCE-CAHLUQPWSA-N

Isomeric SMILES

CC(C)[C@@H]1CC(=O)N[C@H]1C(=O)O

Canonical SMILES

CC(C)C1CC(=O)NC1C(=O)O

Origin of Product

United States

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